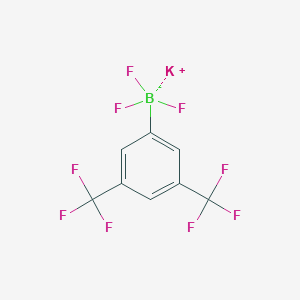

Trifluoroborate de potassium 3,5-bis(trifluorométhyl)phényle

Vue d'ensemble

Description

Enarodustat, également connu sous son code de développement JTZ-951 et son nom de marque Enaroy, est un médicament principalement utilisé pour le traitement de l’anémie, en particulier l’anémie associée à la maladie rénale chronique. Il fonctionne comme un inhibiteur de l’hydroxylase de proline du facteur inductible par l’hypoxie, qui joue un rôle crucial dans la régulation de l’érythropoïèse (la production de globules rouges) dans des conditions hypoxiques .

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling Reactions :

Substrate Coupling Partner Reaction Conditions Yield Arene X Halide Y Pd catalyst, base Up to 95% Heterocycle Z Triflate W THF, heat Up to 90% - Fluorination Reactions :

-

Oxidation Reactions :

- Recent studies have demonstrated that potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate can undergo oxidation using Oxone® as an oxidizing agent. This reaction proceeds rapidly and yields corresponding phenols effectively, showcasing the compound's utility in generating valuable intermediates in organic synthesis .

Potential Biological Applications

While specific biological activity data for potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is limited, organoboron compounds with trifluoromethyl groups are known for their diverse biological activities. They often exhibit properties such as:

- Antimicrobial activity

- Antiviral properties

- Potential applications in drug discovery

Further research is necessary to elucidate the specific biological interactions and potential therapeutic applications of this compound.

Case Studies

-

Case Study on Suzuki-Miyaura Reaction :

- A study reported the successful application of potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate in synthesizing a series of biaryl compounds with high yields. The reaction conditions were optimized for various substrates, demonstrating the versatility of this reagent in complex organic syntheses .

- Fluorination Protocol Development :

Mécanisme D'action

Enarodustat exerce ses effets en inhibant l’hydroxylase de proline du facteur inductible par l’hypoxie. Cette enzyme est responsable de la dégradation du facteur inductible par l’hypoxie-alpha dans des conditions normoxiques. En inhibant cette enzyme, Enarodustat stabilise le facteur inductible par l’hypoxie-alpha, ce qui conduit à une augmentation de la transcription des gènes impliqués dans l’érythropoïèse, y compris l’érythropoïétine. Cela se traduit par une production accrue de globules rouges, ce qui atténue l’anémie .

Composés similaires :

Daprodustat : Un autre inhibiteur de l’hydroxylase de proline du facteur inductible par l’hypoxie utilisé pour le traitement de l’anémie.

Roxadustat : Fonction similaire, utilisé pour l’anémie associée à la maladie rénale chronique.

Vadadustat : Inhibe également l’hydroxylase de proline du facteur inductible par l’hypoxie et est utilisé pour des indications similaires.

Unicité d’Enarodustat : Enarodustat est unique dans sa structure chimique spécifique, qui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Il a montré son efficacité chez les patients atteints de maladie rénale chronique dépendants ou non de la dialyse, avec un profil de sécurité favorable. Son administration orale offre une alternative pratique aux agents stimulants de l’érythropoïèse injectables .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d’Enarodustat implique plusieurs étapes, à partir de la préparation de la structure de base triazolopyridine. Les étapes clés comprennent :

- Formation du noyau triazolopyridine par des réactions de cyclisation.

- Introduction du groupe phényléthyle par alkylation de Friedel-Crafts.

- Hydroxylation du cycle pyridine.

- Formamidation pour introduire le groupe formamido.

- Acylation finale pour fixer la partie acide acétique.

Méthodes de production industrielle : La production industrielle d’Enarodustat suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela implique l’utilisation de réactions à rendement élevé, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Enarodustat subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle sur le cycle pyridine peut être oxydé dans des conditions spécifiques.

Réduction : Le groupe nitro, s’il est présent, peut être réduit en amine.

Substitution : Divers substituants sur le noyau triazolopyridine peuvent être remplacés par des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux avec un catalyseur de palladium ou le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais impliquent souvent l’utilisation de bases ou d’acides forts.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut conduire à la formation d’une cétone ou d’un aldéhyde, tandis que la réduction d’un groupe nitro donne une amine .

4. Applications de la recherche scientifique

Enarodustat a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l’hydroxylase de proline du facteur inductible par l’hypoxie.

Biologie : Investigated for its role in regulating erythropoiesis and its effects on cellular responses to hypoxia.

Médecine : Principalement utilisé dans le traitement de l’anémie associée à la maladie rénale chronique

Industrie : Les méthodes de synthèse et de production d’Enarodustat sont étudiées pour améliorer les procédés de fabrication industrielle et garantir la qualité des produits pharmaceutiques

Comparaison Avec Des Composés Similaires

Daprodustat: Another hypoxia-inducible factor-prolyl hydroxylase inhibitor used for the treatment of anemia.

Roxadustat: Similar in function, used for anemia associated with chronic kidney disease.

Vadadustat: Also inhibits hypoxia-inducible factor-prolyl hydroxylase and is used for similar indications.

Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown efficacy in both non-dialysis and dialysis-dependent chronic kidney disease patients, with a favorable safety profile. Its oral administration offers a convenient alternative to injectable erythropoiesis-stimulating agents .

Activité Biologique

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate (CAS No. 166328-09-2) is a specialized organoboron compound known for its unique structural features and potential biological activities. This compound possesses a phenyl group with two trifluoromethyl substituents at the 3 and 5 positions, which significantly enhances its reactivity and stability. The following sections will delve into its biological activity, including antimicrobial properties, pharmacological potential, and relevant research findings.

- Molecular Formula : C₈H₃BF₉K

- Molecular Weight : Approximately 320.00 g/mol

- Melting Point : Exceeds 300 °C

- CAS Number : 166328-09-2

1. Antimicrobial Activity

Trifluoromethylated compounds, including potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate, have been associated with antimicrobial properties. The presence of trifluoromethyl groups can enhance the lipophilicity and membrane permeability of compounds, potentially leading to increased efficacy against bacterial strains. Research indicates that such compounds may exhibit activity against various pathogens, although specific data for this compound remains limited.

2. Pharmacological Potential

While direct studies on the pharmacological applications of potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate are scarce, organoboron compounds are generally recognized for their diverse biological activities. They are often employed as intermediates in the synthesis of biologically active molecules, including pharmaceuticals targeting various receptors and enzymes .

Comparative Analysis with Similar Compounds

The biological activity of potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate can be compared to other organoboron compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Potassium trifluoro(4-(trifluoromethyl)phenyl)borate | 166328-08-1 | 0.98 |

| Potassium trifluoro(p-tolyl)borate | 216434-82-1 | 0.73 |

| Potassium (4-(tert-butyl)phenyl)trifluoroborate | 423118-47-2 | 0.65 |

| Potassium trifluoro(4-fluorophenyl)borate | 192863-35-7 | 0.64 |

The unique substitution pattern of potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate distinguishes it from these similar compounds, potentially imparting distinct physical and chemical properties that can be exploited in advanced materials and pharmaceuticals .

Case Study: Antimicrobial Evaluation

A study investigating the antimicrobial effects of various trifluoromethylated compounds highlighted the enhanced activity of those with multiple trifluoromethyl groups. Although potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate was not directly tested, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Research on Organotrifluoroborates

Research has shown that organotrifluoroborates can undergo hydrolysis to release boronic acids, which are known for their biological activities. This hydrolysis pathway is crucial for understanding how potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate might interact biologically once it enters a biological system .

Conclusion and Future Directions

While specific biological activity data for potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is limited, its structural characteristics suggest potential antimicrobial and pharmacological applications. Further research is necessary to elucidate its specific interactions and therapeutic potential. Investigations into its synthesis and reactivity patterns will be essential in optimizing its use in synthetic pathways and industrial applications.

Future studies should focus on:

- Detailed antimicrobial assays against a broader range of pathogens.

- Exploration of pharmacological mechanisms through in vivo studies.

- Development of derivatives with enhanced biological activities.

Propriétés

IUPAC Name |

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMTVMZBOZGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF9K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635435 | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-09-2 | |

| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.